molecular formula C8H11ClN2 B1604327 4-Chloro-5-isopropyl-2-methylpyrimidine CAS No. 1015846-31-7

4-Chloro-5-isopropyl-2-methylpyrimidine

Cat. No.: B1604327
CAS No.: 1015846-31-7
M. Wt: 170.64 g/mol
InChI Key: AYJVOUWHWPMKEB-UHFFFAOYSA-N
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Description

4-Chloro-5-isopropyl-2-methylpyrimidine is a chemical compound with the molecular formula C8H11ClN2. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidines are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-isopropyl-2-methylpyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various pyrimidine derivatives.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-isopropyl-2-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atom.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 4-Chloro-5-isopropyl-2-methylpyrimidine and its derivatives often involves the inhibition of specific enzymes or pathways. For example, pyrimidine-based anti-inflammatory agents function by suppressing the activity of cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the generation of prostaglandin E2 . This inhibition helps in reducing inflammation and associated symptoms.

Comparison with Similar Compounds

  • 2-Chloro-4-isopropyl-5-methylpyrimidine
  • 4-Chloro-2-methyl-5-(propan-2-yl)pyrimidine
  • 2,4-Dichloro-5-methylpyrimidine

Comparison: 4-Chloro-5-isopropyl-2-methylpyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological effects or reactivity under certain conditions .

Properties

IUPAC Name

4-chloro-2-methyl-5-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-5(2)7-4-10-6(3)11-8(7)9/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJVOUWHWPMKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647968
Record name 4-Chloro-2-methyl-5-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-31-7
Record name 4-Chloro-2-methyl-5-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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